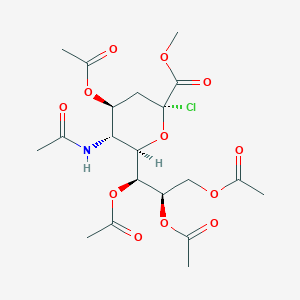
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins and plays a crucial role in various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is typically synthesized through organic synthesis methods. One common method involves reacting N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroacetyl)mannitol . The reaction conditions often include the use of dry ice for transportation and storage at -20°C to maintain the compound’s stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar organic synthesis techniques on a larger scale, ensuring the purity and consistency required for industrial applications.
化学反応の分析
Types of Reactions
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include various neuraminic acid derivatives, which are essential for further biochemical applications .
科学的研究の応用
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is widely used in scientific research, including:
Chemistry: As an intermediate for synthesizing neuraminic acid derivatives.
Biology: Studying the mechanisms of neural cell recognition and virus attachment.
Medicine: Investigating potential therapeutic applications in treating viral infections.
Industry: Used in the production of glycoproteins and other biochemical compounds
作用機序
The compound exerts its effects by acting as a sialic acid intermediate, which is often present as the terminal sugar of glycoproteins. It plays a crucial role in cell-cell recognition, virus attachment, and other biochemical processes. The molecular targets and pathways involved include interactions with specific receptors on cell surfaces, facilitating various biological functions .
類似化合物との比較
Similar Compounds
N-Acetylneuraminic Acid: Another sialic acid derivative with similar biochemical roles.
2-Deoxy-2,3-didehydro-N-acetylneuraminic Acid: A derivative used in studying enzyme mechanisms.
N-Glycolylneuraminic Acid: A sialic acid variant with different functional groups.
Uniqueness
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific chlorine substitution, which provides distinct chemical properties and reactivity compared to other sialic acid derivatives .
特性
CAS番号 |
67670-69-3 |
|---|---|
分子式 |
C20H28ClNO12 |
分子量 |
509.9 g/mol |
IUPAC名 |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)/t14-,15-,16+,17+,18+,20-/m0/s1 |
InChIキー |
QGJGGAMXXWIKJR-ZGRIBIJBSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
同義語 |
N-Acetyl-2-chloro-2-deoxy-β-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate; 5-(Acetylamino)-2-chloro-2,3,5-trideoxy-D-glycero-β-D-galacto-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















